4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine 4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 339278-35-2
VCID: VC7395471
InChI: InChI=1S/C19H13Cl3N2S/c20-14-7-4-13(5-8-14)6-9-15-10-11-23-19(24-15)25-12-16-17(21)2-1-3-18(16)22/h1-11H,12H2/b9-6+
SMILES: C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)C=CC3=CC=C(C=C3)Cl)Cl
Molecular Formula: C19H13Cl3N2S
Molecular Weight: 407.74

4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine

CAS No.: 339278-35-2

Cat. No.: VC7395471

Molecular Formula: C19H13Cl3N2S

Molecular Weight: 407.74

* For research use only. Not for human or veterinary use.

4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine - 339278-35-2

Specification

CAS No. 339278-35-2
Molecular Formula C19H13Cl3N2S
Molecular Weight 407.74
IUPAC Name 4-[(E)-2-(4-chlorophenyl)ethenyl]-2-[(2,6-dichlorophenyl)methylsulfanyl]pyrimidine
Standard InChI InChI=1S/C19H13Cl3N2S/c20-14-7-4-13(5-8-14)6-9-15-10-11-23-19(24-15)25-12-16-17(21)2-1-3-18(16)22/h1-11H,12H2/b9-6+
Standard InChI Key QFLXQLNHHFSJKU-RMKNXTFCSA-N
SMILES C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)C=CC3=CC=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine (Molecular Formula: C₁₉H₁₂Cl₃N₂S; Molecular Weight: 414.73 g/mol) belongs to the pyrimidine class of heterocyclic aromatic compounds. Its structure comprises:

  • Pyrimidine core: A six-membered ring with nitrogen atoms at positions 1 and 3.

  • 2-Position substitution: A (2,6-dichlorobenzyl)sulfanyl group (–S–CH₂–C₆H₃Cl₂), introducing steric bulk and electron-withdrawing chlorine atoms.

  • 4-Position substitution: A 4-chlorostyryl group (–CH=CH–C₆H₄Cl), contributing π-conjugation and hydrophobic character.

The chlorine atoms at the benzyl and styryl positions enhance lipophilicity, potentially improving membrane permeability and target binding affinity .

Synthetic Pathways and Optimization

Precursor Synthesis: 4,6-Dichloropyrimidine

The synthesis of pyrimidine derivatives often begins with 4,6-dichloropyrimidine (CAS 1193-21-1), a key intermediate. As detailed in US Patent 6018045A, this compound is synthesized via chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of hindered amines like N,N-diisopropylethylamine (Hunig’s base) . The reaction proceeds under controlled exothermic conditions (60–90°C), yielding 4,6-dichloropyrimidine with a melting point of 65–67°C .

Functionalization at the 2-Position

The 2-chloro group of 4,6-dichloropyrimidine undergoes nucleophilic aromatic substitution (SNAr) with thiols. For example, reaction with (2,6-dichlorobenzyl)thiol in the presence of a base (e.g., K₂CO₃) replaces the chloride with a sulfanyl group . This step typically requires polar aprotic solvents like DMF and temperatures of 80–100°C.

Pyrimidine derivatives with halogen and sulfur substituents exhibit broad-spectrum antimicrobial activity. For instance, compounds like 35 (PMC reference) show minimum biofilm inhibitory concentrations (MBIC) of 0.5–4 μg/mL against drug-resistant strains (e.g., MRSA, VRE) . The dichlorobenzyl group may inhibit bacterial DNA gyrase by mimicking ATP-binding motifs, while the sulfanyl moiety disrupts redox homeostasis .

Anticancer Activity

Chlorostyryl groups enhance cytotoxicity by intercalating DNA or inhibiting tyrosine kinases. Analogous compounds demonstrate IC₅₀ values <10 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines . The chlorine atoms likely stabilize interactions with hydrophobic kinase pockets.

Physicochemical Properties

PropertyValue/Range
Melting Point128–132°C (predicted)
LogP (Octanol-Water)4.2 ± 0.3
Solubility in DMSO>50 mg/mL
Aqueous Solubility (pH 7)<0.1 mg/mL
UV λmax (Ethanol)280 nm, 320 nm (π→π*)

Predicted using QSAR models and analog data .

Future Directions

Further studies should explore:

  • In vivo pharmacokinetics: Oral bioavailability and metabolic stability.

  • Target identification: Proteomic screening for kinase or gyrase inhibition.

  • Analog synthesis: Replacing chlorine with fluorinated groups to modulate reactivity.

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